2-[2-Chloro-2,2-difluoro-1-(4-methoxy-phenylamino)-ethylidene]-malononitrile
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Overview
Description
2-[2-Chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]malononitrile is a complex organic compound characterized by the presence of chloro, difluoro, methoxy, and malononitrile functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]malononitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-chloro-2,2-difluoroacetophenone with 4-methoxyaniline under controlled conditions to form an intermediate product. This intermediate is then reacted with malononitrile in the presence of a suitable catalyst to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]malononitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and difluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: The malononitrile group can participate in condensation reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
2-[2-Chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]malononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]malononitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-2,2-difluoroacetophenone
- 4-Chloro-1,2-difluorobenzene
- 2-Chloro-2’,4’-difluoroacetophenone
Uniqueness
Compared to these similar compounds, 2-[2-Chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]malononitrile stands out due to the presence of the methoxyanilino and malononitrile groups, which confer unique chemical properties and potential applications. These additional functional groups enhance its reactivity and versatility in various chemical reactions and research applications.
Properties
Molecular Formula |
C12H8ClF2N3O |
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Molecular Weight |
283.66 g/mol |
IUPAC Name |
2-[2-chloro-2,2-difluoro-1-(4-methoxyanilino)ethylidene]propanedinitrile |
InChI |
InChI=1S/C12H8ClF2N3O/c1-19-10-4-2-9(3-5-10)18-11(12(13,14)15)8(6-16)7-17/h2-5,18H,1H3 |
InChI Key |
VTNNKBISQAJCFJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=C(C#N)C#N)C(F)(F)Cl |
Origin of Product |
United States |
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